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Abstract

Dicirenone, also known as SC-26304 and 7a-carboxyisopropylspirolactone, is a synthetic,
steroidal antimineralocorticoid belonging to the spirolactone group.[1] Developed in the mid-
1970s as a potential diuretic and antihypertensive agent, it functions as a competitive
antagonist of the mineralocorticoid receptor (MR) and also exhibits antiandrogenic properties,
albeit with a reportedly reduced affinity for the androgen receptor (AR) compared to other
spirolactones.[1] Although it showed promising activity in preclinical studies, Dicirenone was
never commercially marketed. This technical guide provides a comprehensive overview of the
available scientific information on Dicirenone, including its chemical properties, mechanism of
action, and the signaling pathways it modulates. Due to its developmental stage, publicly
available quantitative data on its receptor binding affinity and functional potency are limited.

Chemical and Physical Properties

Dicirenone is a derivative of spironolactone with a carboxyisopropyl group at the 7a position.
Its chemical and physical properties are summarized in the table below.
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Property Value Reference

Propan-2-yl
(7R,8R,9S,10R,13S,14S,17R)-
10,13-Dimethyl-3,5'-

IUPAC Name dioxospiro[2,6,7,8,9,11,12,14,1  [1]
5,16-decahydro-1H-
cyclopenta]a]phenanthrene-

17,2'-oxolane]-7-carboxylate

SC-26304, 7a-

Carboxyisopropylspirolactone,
Synonyms 17a-Hydroxy-3-oxopregn-4- [1]

ene-7a,21-dicarboxylic acid y-

lactone 1-isopropyl ester

CAS Number 41020-79-5 [1]
Molecular Formula C26H360s
Molar Mass 428.569 g-mol—1

Mechanism of Action

Dicirenone exerts its pharmacological effects through the modulation of two primary signaling
pathways: the mineralocorticoid receptor pathway and the androgen receptor pathway.

Mineralocorticoid Receptor Antagonism

Dicirenone's primary mechanism of action is the competitive antagonism of the
mineralocorticoid receptor. Aldosterone, the principal endogenous mineralocorticoid, plays a
crucial role in the regulation of blood pressure and electrolyte balance. Upon binding to the
cytoplasmic MR, aldosterone induces a conformational change, leading to the dissociation of
heat shock proteins and the translocation of the receptor-ligand complex into the nucleus.
Within the nucleus, this complex binds to hormone response elements (HRES) on the DNA,
modulating the transcription of target genes involved in sodium and potassium transport, such
as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump.
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By competitively binding to the MR, Dicirenone prevents the binding of aldosterone and the
subsequent transcriptional activation. This inhibition of MR signaling leads to a decrease in
sodium and water retention and an increase in potassium retention, resulting in its diuretic and
antihypertensive effects. Preclinical studies have shown that Dicirenone effectively inhibits the
in vivo effects of aldosterone on urinary K+:Na+ ratios.

Androgen Receptor Antagonism

Similar to other spirolactones, Dicirenone also acts as an antagonist at the androgen receptor.
Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the AR, which then
translocates to the nucleus and regulates the expression of genes involved in the development
and maintenance of male characteristics. By blocking the AR, Dicirenone can interfere with
these processes. However, it has been reported to have a relatively reduced affinity for the
androgen receptor compared to other compounds in the same class.

Biological Activity and Quantitative Data

While detailed quantitative data for Dicirenone is scarce in the public domain, some key
findings from preclinical studies provide insight into its potency and efficacy.
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Parameter

Finding

Species/Model

Reference

Mineralocorticoid

Receptor Binding

Cytoplasmic binding
of [*H]Dicirenone (as
[3H]spirolactone SC-
26304) to renal MR
was of a "similar in
magnitude" to that of

[*H]aldosterone.

Rat Kidney Cytosol

In Vivo Aldosterone

Antagonism

Dicirenone inhibited
the effects of
aldosterone on urinary

K+:Na+ ratios.

Rat

Oral and

Subcutaneous Activity

Showed good oral and
subcutaneous activity
with a Minimum
Effective Dose (MED)
of £0.41 mg.

Not specified

Androgen Receptor

Binding

Possesses
antiandrogen activity
with "relatively
reduced affinity”
compared to other

spirolactones.

Not specified

Note: Specific Ki or ICso values for Dicirenone at the mineralocorticoid and androgen receptors

are not readily available in the reviewed literature.

Signaling Pathway Diagrams

To visualize the mechanisms of action of Dicirenone, the following diagrams illustrate the

mineralocorticoid and androgen receptor signaling pathways and the points of inhibition by

Dicirenone.
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Caption: Mineralocorticoid Receptor Signaling Pathway and Inhibition by Dicirenone.
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Caption: Androgen Receptor Signaling Pathway and Inhibition by Dicirenone.

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing Dicirenone are not extensively
published. However, a general protocol for a competitive radioligand binding assay to
determine the affinity of a compound for the mineralocorticoid receptor is provided below as a
representative methodology.

Mineralocorticoid Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of Dicirenone for the mineralocorticoid receptor
by measuring its ability to compete with a radiolabeled ligand.

Materials:

Receptor Source: Cytosolic fraction from rat kidney homogenate or cells expressing
recombinant human MR.

o Radioligand: [*H]Aldosterone.

e Test Compound: Dicirenone (SC-26304) at various concentrations.

» Non-specific Binding Control: A high concentration of unlabeled aldosterone.
» Assay Buffer: e.g., Tris-HCI buffer with additives to maintain protein stability.
» Scintillation Cocktail and Counter.

Procedure:

o Receptor Preparation: Prepare a cytosolic fraction from the chosen receptor source by
homogenization and ultracentrifugation.

o Assay Setup: In a series of tubes, add a constant amount of the receptor preparation.
o Competitive Binding:

o To a set of "total binding" tubes, add the assay buffer and [3H]Aldosterone.
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o To a set of "non-specific binding" tubes, add a high concentration of unlabeled aldosterone
and [®H]Aldosterone.

o To a series of "competition" tubes, add increasing concentrations of Dicirenone and a
constant concentration of [3H]Aldosterone.

 Incubation: Incubate all tubes at a specified temperature (e.g., 4°C) for a sufficient time to
reach binding equilibrium.

o Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the
free radioligand using a method such as dextran-coated charcoal adsorption or filtration.

o Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation
counter.

o Data Analysis:
o Calculate specific binding by subtracting non-specific binding from total binding.

o Plot the percentage of specific binding of [2H]Aldosterone as a function of the logarithm of
the Dicirenone concentration.

o Determine the ICso value (the concentration of Dicirenone that inhibits 50% of the specific
binding of [H]Aldosterone) from the resulting sigmoidal curve.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Ka), where [L]
is the concentration of the radioligand and Ka is its dissociation constant.

Synthesis

A detailed, step-by-step synthesis protocol for Dicirenone (SC-26304) is not explicitly available
in the reviewed literature. However, based on the synthesis of other 7a-carboalkoxy
spirolactones, a plausible synthetic route can be outlined. The synthesis of a variety of esters of
17-hydroxy-3-o0xo-17a-pregn-4-ene-7a,21-dicarboxylic acid-y-lactone has been described
starting from the corresponding 3-o0x0-4,6-diene steroid.

A likely synthetic pathway would involve the introduction of the 7a-carboxy group to a
spirolactone steroid intermediate, followed by esterification with isopropanol to yield
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Caption: Plausible Synthetic Workflow for Dicirenone.

Conclusion

Dicirenone (SC-26304) is a potent, steroidal mineralocorticoid receptor antagonist with
additional antiandrogenic activity. Preclinical data indicates its efficacy as an aldosterone
antagonist. However, a comprehensive understanding of its pharmacological profile is limited
by the lack of publicly available quantitative binding and functional data. The information
presented in this guide, compiled from the existing scientific literature, provides a foundational
understanding of Dicirenone for researchers and professionals in the field of drug
development. Further investigation would be required to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b108638?utm_src=pdf-body
https://www.benchchem.com/product/b108638?utm_src=pdf-body-img
https://www.benchchem.com/product/b108638?utm_src=pdf-body
https://www.benchchem.com/product/b108638?utm_src=pdf-body
https://www.benchchem.com/product/b108638?utm_src=pdf-body
https://www.benchchem.com/product/b108638?utm_src=pdf-custom-synthesis
http://weldonbiotech.com/wp-content/uploads/2018/02/Aldosterone-ELISA.pdf
https://www.benchchem.com/product/b108638#what-is-dicirenone-sc-26304
https://www.benchchem.com/product/b108638#what-is-dicirenone-sc-26304
https://www.benchchem.com/product/b108638#what-is-dicirenone-sc-26304
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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